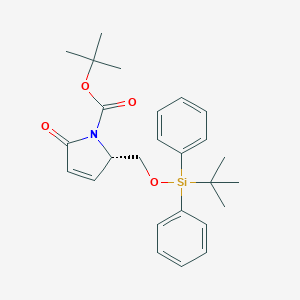

(S)-tert-butyl 2-((tert-butyldiphenylsilyloxy)methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

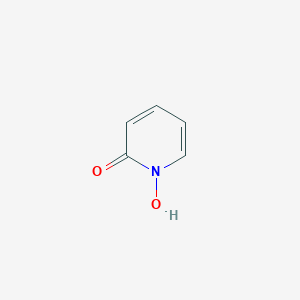

The compound is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use. Pyrrole is a component of several larger naturally occurring compounds such as heme .

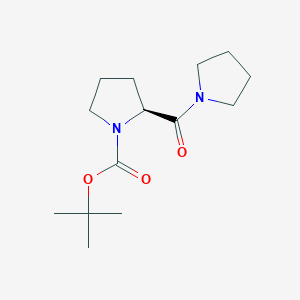

Molecular Structure Analysis

The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The tert-butyldiphenylsilyloxy group is a common protecting group in organic chemistry, used to protect sensitive alcohol functionalities during a chemical synthesis .Chemical Reactions Analysis

As a pyrrole derivative, this compound might undergo similar reactions to other pyrroles. For example, it might undergo electrophilic substitution at the 2-position, the carbon next to the nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the pyrrole ring might make the compound aromatic and potentially color-changing when exposed to air .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound is utilized in organic synthesis, particularly in the preparation of complex molecules. Its silyloxy group serves as a protective group for alcohols, which can be selectively deprotected under mild conditions . This characteristic is essential for multi-step synthetic routes where selective functional group transformations are required.

Medicinal Chemistry

In medicinal chemistry, the tert-butyl group of this compound is often used to improve the pharmacokinetic properties of drug candidates. It increases lipophilicity, which can enhance membrane permeability and potentially improve drug absorption .

Material Science

The tert-butyl group’s steric bulk can be exploited in material science to create novel polymers with unique properties. For instance, it can influence the polymer’s melting point, solubility, and mechanical strength .

Catalysis

The tert-butyl group can also play a role in catalysis. It can be used to modify the steric environment around a catalytic site, influencing the selectivity and efficiency of the catalytic process .

Bioconjugation

For bioconjugation applications, the compound’s reactive ester group can be used to attach biomolecules to various substrates. This is particularly useful in developing targeted drug delivery systems .

Analytical Chemistry

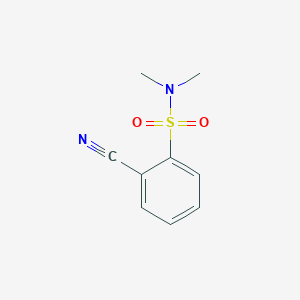

In analytical chemistry, the tert-butyl group can be used as a derivatization agent to enhance the detection of certain compounds via chromatography or mass spectrometry, improving analytical resolution and sensitivity .

Flow Chemistry

The tert-butyl ester group of this compound is valuable in flow chemistry applications. It can be introduced into a variety of organic compounds using flow microreactor systems, which is more efficient and sustainable compared to batch processes .

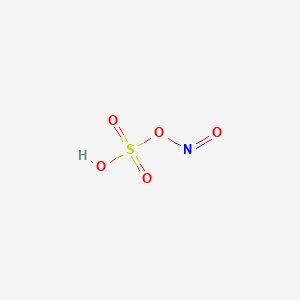

Nitroso Compound Synthesis

Finally, this compound can be used in the synthesis of N-nitroso compounds from secondary amines, utilizing tert-butyl nitrite under solvent-free conditions. This method features a broad substrate scope and excellent yields, which is significant for the synthesis of nitroso compounds used in various chemical industries .

Zukünftige Richtungen

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical, future research might focus on improving its efficacy or reducing its side effects. If it’s a chemical reagent, future research might focus on finding new reactions it can participate in or improving its synthesis .

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxo-2H-pyrrole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO4Si/c1-25(2,3)31-24(29)27-20(17-18-23(27)28)19-30-32(26(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-18,20H,19H2,1-6H3/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSURGVHGROPIV-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C=CC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](C=CC1=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-butyl 2-((tert-butyldiphenylsilyloxy)methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxybenzo[c]isoxazole](/img/structure/B179264.png)